

Application Notes and Protocols for Inhibiting Mitochondrial ATP Synthesis using Oligomycin

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Compound of Interest

Compound Name: CK156

Cat. No.: B10824041

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Introduction

Mitochondrial ATP synthase, also known as Complex V, is a critical enzyme in cellular bioenergetics. It utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (Pi).[1][2] The inhibition of this process is a key area of research for understanding mitochondrial dysfunction in various diseases and for the development of novel therapeutics. This document provides detailed protocols and data related to the inhibition of mitochondrial ATP synthesis using Oligomycin, a well-characterized inhibitor of the F_0 subunit of ATP synthase.[3][4][5] While the specific compound "CK156" was not identified in the available literature, the principles and protocols outlined here using Oligomycin serve as a comprehensive guide for studying the inhibition of mitochondrial ATP synthesis.

Mechanism of Action of F_0F_1 ATP Synthase Inhibitors

The F_1F_0 -ATP synthase is a molecular motor composed of two main domains: the F_1 domain, which is located in the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F_0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[1][2] The flow of protons through the F_0 domain drives the rotation of a

central stalk, which in turn induces conformational changes in the F₁ domain, leading to ATP synthesis.

Inhibitors of mitochondrial ATP synthase can target either the F₁ or the F₀ domain. Oligomycin is a macrolide antibiotic that specifically binds to the F₀ portion of the ATP synthase, blocking the proton channel and thereby inhibiting both ATP synthesis and ATP hydrolysis.[3][5] This inhibition leads to a decrease in oxygen consumption coupled to ATP synthesis (State 3 respiration) and can induce mitochondrial hyperpolarization.

Quantitative Data on Inhibition

The following table summarizes the inhibitory effects of Oligomycin on mitochondrial ATP synthesis as reported in the literature.

Inhibitor	Concentration	Organism/Tissue	Assay Type	% Inhibition	Reference
Oligomycin	1 μ M	Rat Liver Mitochondria	ATP Production Assay	34%	[3]
Oligomycin	5 μ M	Rat Liver Mitochondria	ATP Production Assay	83%	[3]

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes the preparation of isolated mitochondria, a prerequisite for in vitro ATP synthesis assays.

Materials:

- Rat liver tissue
- Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

- Dounce homogenizer
- Refrigerated centrifuge

Procedure:

- Euthanize the rat and quickly excise the liver.
- Place the liver in ice-cold isolation buffer.
- Mince the tissue into small pieces.
- Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
- Repeat the centrifugation and resuspension steps for a second wash.
- After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
- Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Mitochondrial ATP Synthesis Inhibition Assay

This protocol measures the rate of ATP synthesis in isolated mitochondria and the effect of inhibitors.

Materials:

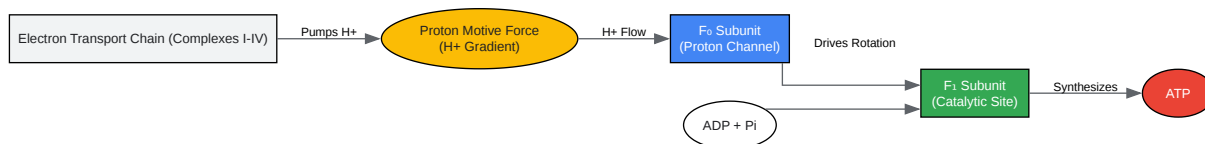
- Isolated mitochondria
- Assay Buffer (e.g., 50 mM MES, 5 mM MgCl₂, 20 mM KH₂PO₄, 100 μM Ap5A, 25 mM glucose, pH 6.5)[6]
- Substrates: ADP (67 μM) and Succinate (5 mM)[6]
- Inhibitor stock solution (e.g., Oligomycin in DMSO)
- ATP Bioluminescence Assay Kit
- Luminometer

Procedure:

- Prepare the mitochondrial suspension to a final concentration of 0.25 mg/ml in the assay buffer.[6]
- Aliquot the mitochondrial suspension into luminometer tubes.
- Add the desired concentration of the inhibitor (e.g., Oligomycin) or vehicle control (DMSO) to the respective tubes.
- Incubate for 10 minutes at 37°C.[3]
- Initiate the ATP synthesis reaction by adding the substrates (ADP and succinate).
- Immediately measure the ATP concentration using a luminometer according to the manufacturer's instructions for the ATP Bioluminescence Assay Kit.
- Record measurements over time (e.g., every 5 seconds for 5 minutes) to determine the rate of ATP production.[3]
- Calculate the percent inhibition by comparing the rate of ATP synthesis in the presence of the inhibitor to the vehicle control.

Visualizations

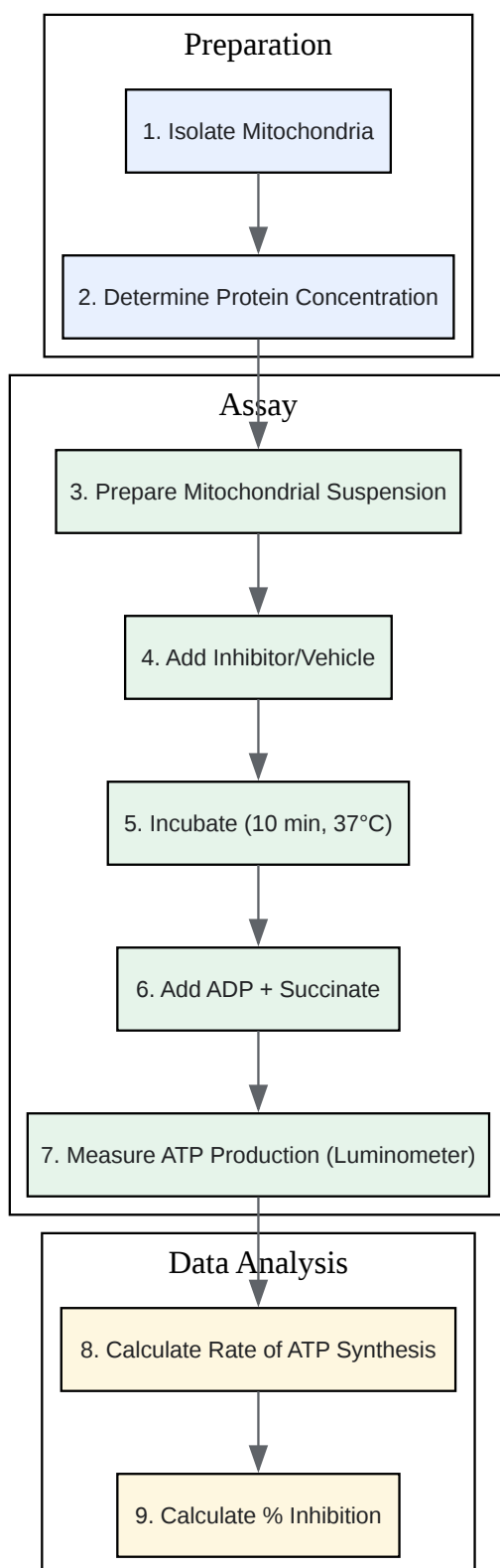
Signaling Pathway of Mitochondrial ATP Synthesis



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Caption: Mitochondrial ATP synthesis pathway.

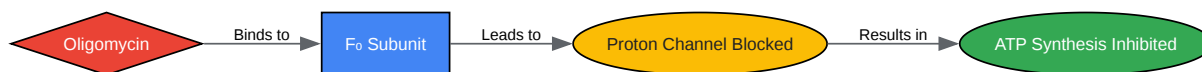
Experimental Workflow for ATP Synthesis Inhibition Assay



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Caption: Workflow for ATP synthesis inhibition assay.

Logical Relationship of F₀ Inhibition



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Caption: Logical flow of F₀ subunit inhibition.

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